molecular formula C17H12ClNO4 B5626728 N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5626728
M. Wt: 329.7 g/mol
InChI Key: KALLMFKCLAJULE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives often involves cyclization reactions, where precursors like phenols and β-dicarbonyl compounds are used. In the context of N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, similar strategies can be inferred, though specific synthesis routes for this compound in the literature are scarce. Chromenes' synthesis might involve catalytic methods, condensation reactions, or cyclization processes under various conditions to achieve the chromene core with desired substitutions (Jadhav et al., 2018).

Molecular Structure Analysis

Chromene derivatives exhibit intriguing molecular conformations that are crucial for their chemical behavior and interactions. For similar compounds, X-ray crystallography reveals planar structures with specific rotamer conformations about the C-N bond, influencing their reactivity and interaction patterns (Reis et al., 2013). Such studies highlight the importance of molecular geometry in understanding the compound's potential applications and reactivity.

Chemical Reactions and Properties

Chromenes participate in various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, depending on the functional groups present. The reactivity of N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be influenced by the electron-donating methoxy group and the electron-withdrawing carboxamide group, facilitating diverse chemical transformations (Alaşalvar et al., 2014).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in material science and pharmaceuticals. The presence of substituents like chlorophenyl and methoxy groups can significantly affect these properties by altering intermolecular interactions and molecular packing in the solid state (Gomes et al., 2015).

Chemical Properties Analysis

The chemical properties of chromene derivatives are governed by their functional groups, which influence their acidity, basicity, and nucleophilic/electrophilic characteristics. For instance, the carboxamide group in N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide contributes to its chemical stability and reactivity towards nucleophiles and electrophiles. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and its interactions with biological systems (Dalai et al., 2017).

properties

IUPAC Name

N-(3-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-13-5-6-15-10(7-13)8-14(17(21)23-15)16(20)19-12-4-2-3-11(18)9-12/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALLMFKCLAJULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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